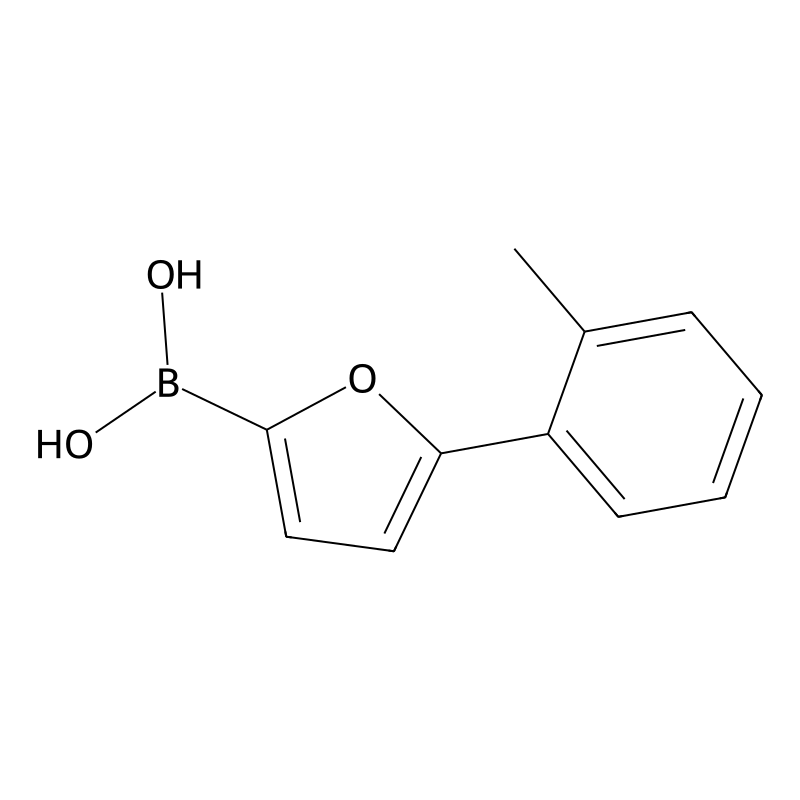

5-(2-Tolyl)furan-2-boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(2-Tolyl)furan-2-boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a furan ring, specifically at the 2-position, with a 2-tolyl substituent at the 5-position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its ability to participate in various

- Suzuki-Miyaura Coupling: This reaction is a key method for forming carbon-carbon bonds, where 5-(2-Tolyl)furan-2-boronic acid can react with aryl halides in the presence of a palladium catalyst. This process is particularly valuable in the synthesis of complex organic molecules .

- Acylation Reactions: The boronic acid group can facilitate acylation processes, allowing for the introduction of acyl groups into various substrates .

- Formation of Boronate Esters: The compound can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis .

Boronic acids, including 5-(2-Tolyl)furan-2-boronic acid, exhibit various biological activities. They are known for their ability to interact with biological molecules, particularly through reversible binding to diols. This property has been exploited in drug design and development:

- Anticancer Activity: Some boronic acids have shown potential as anticancer agents by inhibiting specific enzymes involved in tumor progression .

- Enzyme Inhibition: The ability of boronic acids to bind to enzymes can modulate their activity, making them candidates for therapeutic applications .

Several synthetic routes have been developed for the preparation of 5-(2-Tolyl)furan-2-boronic acid:

- Direct Boronation: This method involves the reaction of furan derivatives with boron reagents under mild conditions to introduce the boronic acid functionality.

- Metal-Catalyzed Cross-Coupling: Utilizing palladium or nickel catalysts, this approach allows for the coupling of aryl halides with boron reagents, leading to the formation of boronic acids .

- Functionalization of Furan Derivatives: Starting from furan compounds, various functional groups can be introduced through electrophilic substitutions followed by boronation steps .

5-(2-Tolyl)furan-2-boronic acid has several noteworthy applications:

- Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules through cross-coupling reactions.

- Pharmaceutical Development: Its ability to interact with biological targets makes it valuable in drug discovery and development processes.

- Chemical Sensors: The compound's affinity for diols enables its use in developing sensors for detecting sugars and other biomolecules .

Studies on the interactions of 5-(2-Tolyl)furan-2-boronic acid reveal its capacity to form stable complexes with diols and other biomolecules:

- Molecular Recognition: The compound exhibits selective binding properties towards diols, which is critical for applications in biochemical sensing and drug delivery systems .

- Binding Affinity Studies: Research has shown that modifications in substituents on the aromatic ring can significantly affect binding affinities towards diols, impacting its effectiveness as a sensor or therapeutic agent .

Several compounds share structural similarities with 5-(2-Tolyl)furan-2-boronic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Tolylboronic Acid | Boronic acid attached to a tolane | Used in similar cross-coupling reactions |

| 4-Methoxyphenylboronic Acid | Boronic acid attached to methoxy group | Enhanced solubility and reactivity |

| 5-Formyl-2-furanylboronic Acid | Contains an aldehyde functional group | Useful as a bifunctional reagent |

Uniqueness of 5-(2-Tolyl)furan-2-boronic acid

What sets 5-(2-Tolyl)furan-2-boronic acid apart from these similar compounds is its specific positioning of substituents that enhance its reactivity in Suzuki-Miyaura coupling while also providing unique binding characteristics due to its furan ring structure. This combination allows for diverse applications ranging from organic synthesis to potential therapeutic uses.